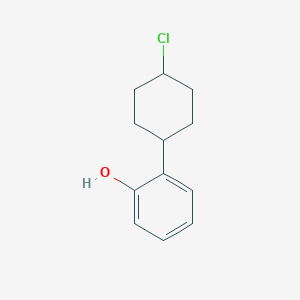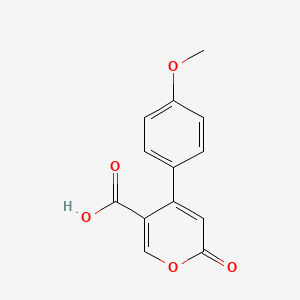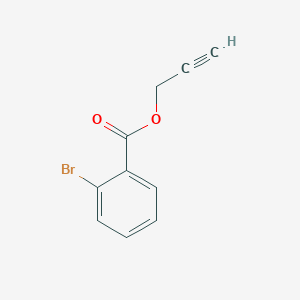
2-Bromobenzoic acid, propargyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzoic acid, propargyl ester is an organic compound that belongs to the class of esters It is derived from 2-bromobenzoic acid and propargyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromobenzoic acid, propargyl ester typically involves the esterification of 2-bromobenzoic acid with propargyl alcohol. This reaction can be catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromobenzoic acid, propargyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-bromobenzoic acid and propargyl alcohol.
Oxidation: The propargyl group can be oxidized to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoic acid derivatives.
Hydrolysis: 2-Bromobenzoic acid and propargyl alcohol.
Oxidation: Various oxidized derivatives of the propargyl group.
Aplicaciones Científicas De Investigación
2-Bromobenzoic acid, propargyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific pathways in the body.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in studies involving enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromobenzoic acid, propargyl ester depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets through its ester and bromine functionalities, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
2-Bromobenzoic Acid: The parent compound, which lacks the propargyl ester group.
Propargyl Benzoate: An ester of benzoic acid and propargyl alcohol, without the bromine substitution.
2-Chlorobenzoic Acid, Propargyl Ester: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness: 2-Bromobenzoic acid, propargyl ester is unique due to the presence of both the bromine atom and the propargyl ester group
Propiedades
Número CAS |
108521-37-5 |
|---|---|
Fórmula molecular |
C10H7BrO2 |
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
prop-2-ynyl 2-bromobenzoate |
InChI |
InChI=1S/C10H7BrO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h1,3-6H,7H2 |
Clave InChI |
TUQFVKRULQSDLD-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



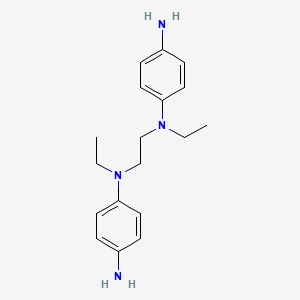
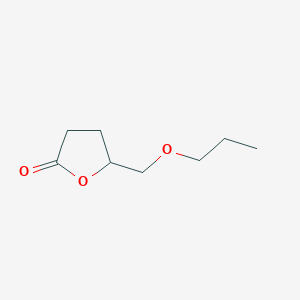
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)




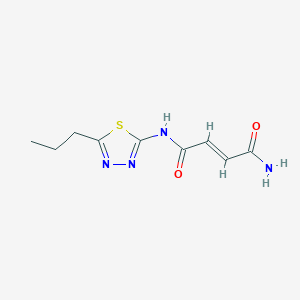
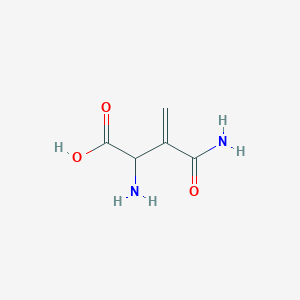

![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
